B1574396 OPB-31121

OPB-31121

Cat. No.: B1574396
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OPB-31121 is an orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. This compound inhibits the phosphorylation of STAT3, which prevents binding of STAT3 to DNA sequences on a variety of STAT3-responsive promoters and may result in the inhibition of STAT3-mediated transcription and, potentially, the inhibition of tumor cell proliferation. STAT3 is constitutively activated in a variety of cancers, contributing to the loss of cell growth control and neoplastic transformation.

Scientific Research Applications

OPB-31121 in Advanced Solid Tumors

A phase I study of this compound, an oral STAT3 inhibitor, was conducted to determine the maximum-tolerated dose (MTD), safety, pharmacokinetics, and preliminary antitumor efficacy in patients with advanced solid tumors. This study demonstrated the feasibility of STAT3 inhibition in these patients, finding that this compound was safe and relatively well-tolerated with preliminary antitumor activity (Oh et al., 2015).

This compound in Gastric Cancer

Research on gastric cancer cells showed that this compound, as a STAT3 inhibitor, downregulated JAK2 and gp130 expression, inhibited JAK2 phosphorylation, and thus inhibited STAT3 phosphorylation. The study indicated that this compound decreased cell proliferation, induced apoptosis, and showed synergism with 5-fluorouracil and cisplatin in gastric cancer cells (Kim et al., 2013).

This compound in Hematopoietic Malignancies

This compound demonstrated a significant antitumor effect on leukemia with STAT-addictive oncokinases. It inhibited STAT3 and STAT5 phosphorylation, showing growth inhibition in various hematopoietic malignant cells. This suggested this compound's potential as an antitumor drug, especially against primary human leukemia cells harboring aberrant kinases (Hayakawa et al., 2013).

Mechanism of Action of this compound

A study investigating the mechanism of action of this compound on STAT3 revealed that it interacted with high affinity with the SH2 domain of STAT3. The unique features and mode of interaction of this compound with STAT3 make it a promising candidate for further development as a novel anticancer drug (Brambilla et al., 2015).

Pharmacokinetics and Antitumor Activity

A phase 1 study assessing the pharmacokinetics and antitumor activity of this compound in subjects with advanced solid tumors found that twice-daily administration was feasible up to certain doses. However, the pharmacokinetic profile was unfavorable, and no objective responses were observed (Bendell et al., 2014).

Properties

Appearance

Solid powder

Purity

> 98%

Synonyms

OPB31121;  OPB-31121;  OPB 31121; ; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.